

comparing the electrical properties of silicon versus gallium arsenide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Silicon*

Cat. No.: *B1239273*

[Get Quote](#)

An Objective Comparison of the Electrical Properties of **Silicon** and Gallium Arsenide for Researchers and Scientists

In the realm of semiconductor materials, **silicon** (Si) has long been the cornerstone of the electronics industry. However, for high-frequency and optoelectronic applications, gallium arsenide (GaAs) presents a compelling alternative with superior electrical properties. This guide provides a detailed, objective comparison of the electrical characteristics of **silicon** versus gallium arsenide, supported by quantitative data and experimental methodologies, to assist researchers, scientists, and drug development professionals in making informed material selection decisions.

Data Presentation: A Quantitative Comparison

The fundamental electrical properties of **silicon** and gallium arsenide at room temperature (300K) are summarized in the table below, offering a clear and concise comparison for easy reference.

Property	Silicon (Si)	Gallium Arsenide (GaAs)	Unit
Electron Mobility (μn)	1500[1]	8500[1]	$\text{cm}^2/\text{V}\cdot\text{s}$
Hole Mobility (μp)	475[1]	400[1]	$\text{cm}^2/\text{V}\cdot\text{s}$
Bandgap Energy (E_g)	1.12[1][2]	1.42[1][2]	eV
Breakdown Electric Field	$\sim 3 \times 10^5$ [1]	$\sim 4 \times 10^5$ [1]	V/cm
Thermal Conductivity	1.50[1]	0.46[1]	W/cm·K
Intrinsic Carrier Concentration	1×10^{10} [2]	2.16×10^6 [2]	cm^{-3}

Key Differences and Their Implications

Gallium arsenide exhibits significantly higher electron mobility compared to **silicon**, a direct consequence of the lower effective mass of electrons in its crystal lattice.[3] This higher mobility allows electrons to travel faster under an applied electric field, making GaAs devices inherently suitable for high-frequency applications.[4] Conversely, **silicon** possesses a higher hole mobility.[1]

The wider bandgap of gallium arsenide results in lower intrinsic carrier concentrations and allows GaAs devices to operate at higher temperatures with less noise compared to **silicon** devices.[5] Furthermore, GaAs has a direct bandgap, meaning it can efficiently emit light, a property that **silicon**, with its indirect bandgap, lacks. This makes GaAs a prime material for optoelectronic devices like LEDs and lasers.[4]

Silicon's main advantages lie in its natural abundance, lower cost, and the existence of a stable native oxide (**silicon** dioxide), which is an excellent insulator and crucial for manufacturing metal-oxide-semiconductor (MOS) devices.[4] Gallium arsenide, on the other hand, is more expensive and its processing is more complex. Additionally, the thermal conductivity of **silicon** is substantially higher than that of gallium arsenide, enabling better heat dissipation in **silicon**-based devices.[4]

Experimental Protocols: Measuring Key Electrical Properties

Accurate characterization of semiconductor materials is paramount for device design and fabrication. The following sections detail the standard experimental methodologies for determining the key electrical properties discussed in this guide.

Measurement of Carrier Mobility: The Hall Effect and van der Pauw Method

Carrier mobility is a crucial parameter that quantifies how quickly charge carriers can move within a semiconductor. The Hall effect is the most common method for its determination.

Objective: To measure the carrier mobility (electron or hole) in a semiconductor sample.

Apparatus:

- A constant current source
- A high-impedance voltmeter
- A magnet capable of producing a uniform magnetic field
- A sample holder
- Ohmic contacts applied to the semiconductor sample

Procedure:

- **Sample Preparation:** A thin, uniform sample of the semiconductor is prepared. For the van der Pauw method, the sample can be of an arbitrary shape, but four small ohmic contacts must be placed on its periphery.[\[6\]](#)
- **Resistivity Measurement (van der Pauw Method):**
 - A current (I_{12}) is passed through two adjacent contacts (e.g., 1 and 2), and the voltage (V_{34}) is measured across the other two contacts (3 and 4).

- The current and voltage probes are then switched to adjacent contacts (e.g., current through 2 and 3, voltage across 4 and 1).
- These measurements are repeated with the current polarity reversed to eliminate thermoelectric effects.[7]
- The sheet resistance (R_s) is calculated from these voltage and current values.
- Hall Voltage Measurement:
 - A known magnetic field (B) is applied perpendicular to the sample.
 - A current (I_{13}) is passed through two opposite contacts (e.g., 1 and 3), and the Hall voltage (V_{24}) is measured across the other two contacts (2 and 4).[8]
 - The magnetic field direction and the current polarity are reversed, and the measurements are repeated to cancel out misalignment and thermoelectric voltages.[1]
- Calculation of Mobility: The Hall mobility (μ) is calculated using the measured Hall voltage, sheet resistance, and the applied magnetic field.

Measurement of Resistivity: The Four-Point Probe Method

Resistivity is an intrinsic property of a material that is inversely proportional to its conductivity. The four-point probe method is a standard technique for its measurement.

Objective: To determine the electrical resistivity of a semiconductor sample.

Apparatus:

- A four-point probe head with equally spaced, collinear tungsten tips
- A constant current source
- A high-impedance voltmeter
- A sample stage

Procedure:

- **Sample Placement:** The semiconductor wafer or thin film is placed on the sample stage.
- **Probe Contact:** The four-point probe head is gently lowered onto the surface of the sample, ensuring all four probes make good electrical contact.[9]
- **Measurement:**
 - A known DC current is passed through the two outer probes.
 - The voltage difference is measured between the two inner probes.
- **Calculation:** The resistivity (ρ) is calculated from the measured current and voltage, the probe spacing, and correction factors that account for the sample thickness and geometry.

Measurement of Bandgap Energy: UV-Visible Spectroscopy

The bandgap energy is the minimum energy required to excite an electron from the valence band to the conduction band. UV-Visible spectroscopy is a widely used optical technique to determine the bandgap.

Objective: To determine the optical bandgap energy of a semiconductor material.

Apparatus:

- A UV-Visible spectrophotometer
- A sample holder
- A reference sample (e.g., a blank substrate)

Procedure:

- **Sample Preparation:** A thin film of the semiconductor material is deposited on a transparent substrate.

- **Baseline Correction:** A baseline spectrum is recorded using the reference sample to account for any absorption or reflection from the substrate and the instrument.
- **Absorbance Measurement:** The absorbance spectrum of the semiconductor sample is measured over a range of wavelengths.[\[10\]](#)
- **Data Analysis (Tauc Plot):**
 - The absorption coefficient (α) is calculated from the absorbance data.
 - A Tauc plot is generated by plotting $(\alpha h\nu)^{1/n}$ against the photon energy ($h\nu$), where 'n' depends on the nature of the electronic transition ($n=1/2$ for direct bandgap materials like GaAs and $n=2$ for indirect bandgap materials like Si).[\[10\]](#)
 - The linear portion of the Tauc plot is extrapolated to the energy axis. The intercept gives the value of the bandgap energy.[\[10\]](#)

Measurement of Breakdown Voltage: Current-Voltage (I-V) Characterization

The breakdown voltage is the maximum reverse voltage that can be applied to a p-n junction before a significant increase in reverse current occurs.

Objective: To determine the reverse breakdown voltage of a semiconductor p-n junction diode.

Apparatus:

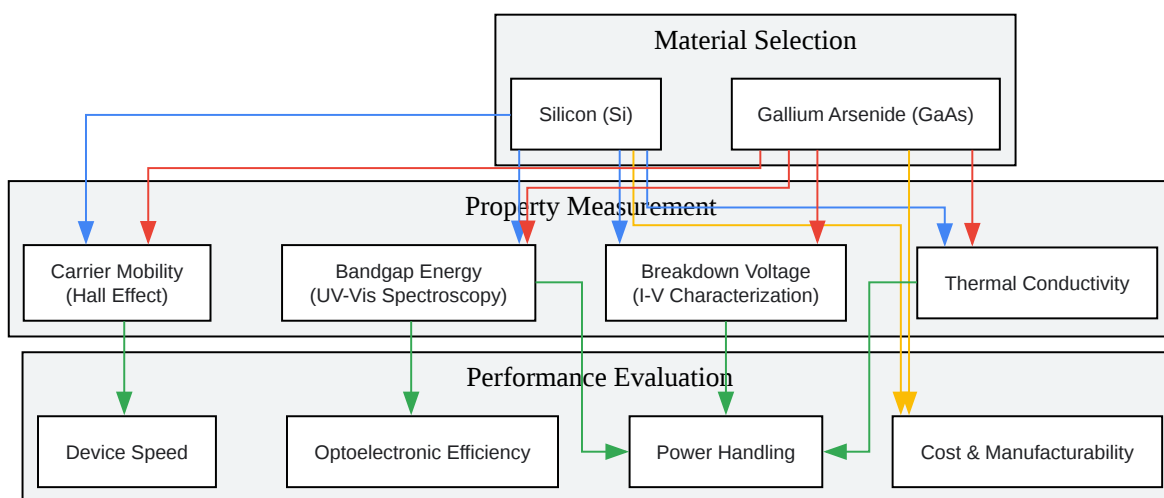
- A variable DC power supply
- An ammeter
- A voltmeter
- A current-limiting resistor

Procedure:

- **Circuit Setup:** The p-n junction diode is connected in a reverse-biased configuration. The voltmeter is connected in parallel with the diode, and the ammeter is connected in series to measure the reverse current.[\[11\]](#)
- **Measurement:**
 - The reverse bias voltage is gradually increased from zero.
 - The corresponding reverse current is recorded at each voltage step.[\[11\]](#)
- **Breakdown Identification:** The voltage at which a sharp and significant increase in the reverse current is observed is identified as the breakdown voltage.[\[11\]](#)
- **Data Plotting:** An I-V characteristic curve is plotted with the reverse voltage on the x-axis and the reverse current on the y-axis to visualize the breakdown phenomenon.

Visualizing the Comparison Workflow

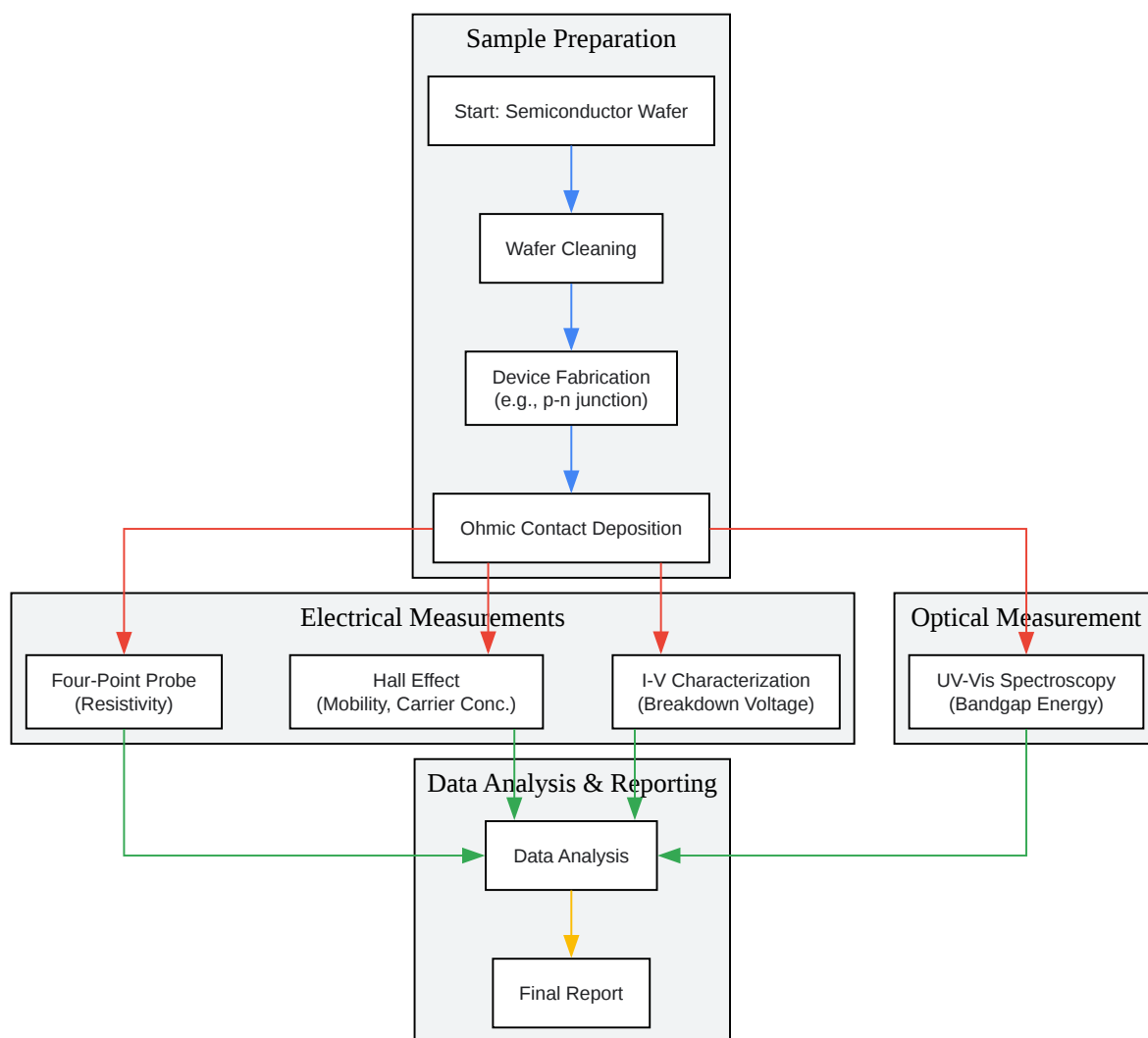
The following diagram illustrates the logical flow of comparing the electrical properties of **silicon** and gallium arsenide, from material selection to the evaluation of key performance metrics.



[Click to download full resolution via product page](#)

Comparison workflow for Si and GaAs electrical properties.

The following diagram illustrates a simplified workflow for a typical experimental characterization of a semiconductor material.



[Click to download full resolution via product page](#)

Experimental workflow for semiconductor characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tek.com [tek.com]
- 2. researchgate.net [researchgate.net]
- 3. mmrc.caltech.edu [mmrc.caltech.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Van der Pauw method - Wikipedia [en.wikipedia.org]
- 7. qdusa.com [qdusa.com]
- 8. rfcafe.com [rfcafe.com]
- 9. niser.ac.in [niser.ac.in]
- 10. allanchem.com [allanchem.com]
- 11. Virtual Labs [mevlsi-iitkgp.vlabs.ac.in]
- To cite this document: BenchChem. [comparing the electrical properties of silicon versus gallium arsenide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1239273#comparing-the-electrical-properties-of-silicon-versus-gallium-arsenide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com